molecular formula C11H10ClF3N2O B8173597 (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B8173597
M. Wt: 278.66 g/mol
InChI Key: HYJGQMFTLBSZPD-UHFFFAOYSA-N
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Description

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone is an organic compound that features a pyridine ring substituted with a chloro and trifluoromethyl group, and a pyrrolidine ring attached via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, making it more nucleophilic.

    Coupling Reaction: The deprotonated pyrrolidine then reacts with the 2-chloro-5-(trifluoromethyl)pyridine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Hydrolysis: The methanone linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of trifluoromethyl and pyrrolidine groups on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for the development of new materials and products.

Mechanism of Action

The mechanism by which (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The pyridine and pyrrolidine rings can interact with various enzymes and receptors, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, it shares the pyridine ring with chloro and trifluoromethyl substitutions.

    2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a bromo group instead of chloro.

    2-Chloro-4-(trifluoromethyl)pyridine: Another structural isomer with the trifluoromethyl group in a different position.

Uniqueness

What sets (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(pyrrolidin-1-yl)methanone apart is the presence of the pyrrolidine ring attached via a methanone linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O/c12-9-8(10(18)17-3-1-2-4-17)5-7(6-16-9)11(13,14)15/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJGQMFTLBSZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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